molecular formula C12H11BrN2OS B5574791 N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B5574791
M. Wt: 311.20 g/mol
InChI Key: NOLAWCBZHRJCEK-UHFFFAOYSA-N
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Description

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C12H11BrN2OS and its molecular weight is 311.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.97755 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Antihistamine Potential : The synthesis of compounds related to 5-arylidene-3-(4′-bromobenzyl)thiazolidine-2,4-diones, which have potential as antihistamines, involves similar structural motifs as N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide (Popov-Pergal et al., 2005).

  • Anticancer Properties : The compound has been utilized in the synthesis of new benzothiazole derivatives with significant antitumor activity. This includes the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with potential anticancer activity (Yurttaş et al., 2015).

  • Photodynamic Therapy for Cancer : It's also used in the synthesis of zinc phthalocyanine derivatives for photodynamic therapy in cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, which are essential for Type II photodynamic mechanisms (Pişkin et al., 2020).

  • Antibacterial and Urease Inhibition : A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for various biological activities, including antibacterial properties and significant urease inhibition (Gull et al., 2016).

Chemical Properties and Structure

  • Structural Characterization : The compound is involved in the synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, characterized by various spectroscopic methods (Yu et al., 2014).

  • Enzyme Inhibition and Therapeutic Potential : It has been used in the synthesis of unique biheterocycles, showing promise as therapeutic agents with enzyme inhibition properties against acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease (Abbasi et al., 2018).

Other Applications

  • Coordination Complexes and Antioxidant Activity : The structure has been used in the synthesis of novel Co(II) and Cu(II) coordination complexes, which showed significant antioxidant activity (Chkirate et al., 2019).

  • Antimicrobial Activity : It's been involved in the synthesis of compounds with antimicrobial activity against a variety of bacterial and fungal strains (Anuse et al., 2019).

Mechanism of Action

The mechanism of action for N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide is not available. This compound is provided to early discovery researchers , suggesting that its mechanism of action may still be under investigation.

Safety and Hazards

Sigma-Aldrich sells N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not specified and should be determined by the user.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-8(16)15-12-14-7-11(17-12)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLAWCBZHRJCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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